MOR Agonism Potency: Parent Scaffold vs. N-Sulfonylated Derivative Head-to-Head
In the FLIPR® calcium mobilization assay using CHOK1 cells stably co-expressing human μ-opioid receptor (hMOR) and Gα15, the parent compound N-(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)cyclohexanecarboxamide (designated compound 2) exhibited an EC50 of 6.38 μM, representing a 5.7-fold weaker MOR agonism compared to its N-sulfonylated derivative N-({2-[(4-bromo-2-trifluoromethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydro-1-isoquinolinyl}methyl)cyclohexanecarboxamide (compound 1), which showed an EC50 of 1.12 μM [1]. Despite lower potency, compound 2 was selected as the SAR starting point specifically because its lower molecular weight, polar surface area, and cLogP were deemed more compatible with blood-brain barrier penetration requirements [1].
| Evidence Dimension | MOR agonism potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 6.38 μM (compound 2; unsubstituted parent) |
| Comparator Or Baseline | EC50 = 1.12 μM (compound 1; N-sulfonylated derivative) |
| Quantified Difference | 5.7-fold lower potency for target compound vs. N-sulfonylated comparator |
| Conditions | FLIPR® calcium assay; CHOK1 cells stably expressing hMOR and Gα15; measurement by increase in relative fluorescence units (RFU) |
Why This Matters
This quantitative potency differential establishes the unsubstituted parent as the appropriate low-potency starting scaffold for SAR expansion, rather than as a standalone pharmacological tool, which directly informs procurement decisions for hit-to-lead versus in vivo pharmacology workflows.
- [1] Chen S-R, Ke Y-Y, Yeh T-K, Lin S-Y, Ou L-C, Chen S-C, et al. Discovery, structure-activity relationship studies, and anti-nociceptive effects of N-(1,2,3,4-tetrahydro-1-isoquinolinylmethyl)benzamides as novel opioid receptor agonists. European Journal of Medicinal Chemistry. 2017;126:202-217. doi:10.1016/j.ejmech.2016.09.003. View Source
